molecular formula C20H18ClNO3 B2459738 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-propyl-1,2-dihydroisoquinolin-1-one CAS No. 898457-27-7

5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-propyl-1,2-dihydroisoquinolin-1-one

Cat. No.: B2459738
CAS No.: 898457-27-7
M. Wt: 355.82
InChI Key: ONBBMAQRVONPIQ-UHFFFAOYSA-N
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Description

5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-propyl-1,2-dihydroisoquinolin-1-one is a complex organic compound that belongs to the class of isoquinolinones This compound is characterized by the presence of a chlorophenyl group, an oxoethoxy linkage, and a propyl group attached to the isoquinolinone core

Scientific Research Applications

5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-propyl-1,2-dihydroisoquinolin-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammation.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-propyl-1,2-dihydroisoquinolin-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline ring system.

    Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a strong base.

    Attachment of the Oxoethoxy Linkage: The oxoethoxy linkage is typically introduced through an etherification reaction, where an appropriate chlorophenyl derivative reacts with an ethylene glycol derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-propyl-1,2-dihydroisoquinolin-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Amino derivatives, thiol derivatives

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-(4-chlorophenyl)-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate
  • 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid

Uniqueness

5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-propyl-1,2-dihydroisoquinolin-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its isoquinolinone core, combined with the chlorophenyl and oxoethoxy groups, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-propylisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO3/c1-2-11-22-12-10-16-17(20(22)24)4-3-5-19(16)25-13-18(23)14-6-8-15(21)9-7-14/h3-10,12H,2,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBBMAQRVONPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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